(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
CAS No.: 1049131-33-0
Cat. No.: VC3035206
Molecular Formula: C10H11FN4
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049131-33-0 |
|---|---|
| Molecular Formula | C10H11FN4 |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | [1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-8(11)3-5-9/h2-5H,6,12H2,1H3 |
| Standard InChI Key | PBGCMRLKKMZCCD-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)CN |
| Canonical SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)CN |
Introduction
The compound (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole derivative featuring a fluorophenyl group and a methyl substitution. Triazoles are heterocyclic compounds widely recognized in medicinal chemistry for their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the structural, chemical, and potential pharmacological characteristics of this compound.
Synthesis
The synthesis of triazole derivatives like this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes under copper(I)-catalyzed conditions (CuAAC). This reaction is highly regioselective for the formation of 1,4-disubstituted triazoles.
General Synthetic Route:
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Preparation of azide precursor: The azide is synthesized from a halogenated precursor (e.g., benzyl halide).
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Cycloaddition: The azide reacts with an alkyne in the presence of copper(I) catalyst to yield the triazole ring.
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Functionalization: Post-cycloaddition modifications introduce the fluorophenyl and aminomethyl groups.
Potential Applications
Triazole derivatives are known for their diverse applications in pharmaceuticals and materials science. The inclusion of a fluorophenyl group enhances the compound's lipophilicity and metabolic stability.
Biological Activities
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Antimicrobial Properties: Triazole derivatives often exhibit potent antifungal and antibacterial activities due to their ability to inhibit enzymes like lanosterol 14α-demethylase.
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Anticancer Potential: The fluorophenyl substitution may improve binding affinity to cancer-related targets such as kinases or DNA.
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CNS Activity: The aminomethyl group suggests potential interactions with neurotransmitter receptors or enzymes in the central nervous system.
Drug Development
The compound's physicochemical properties (e.g., molecular weight and functional groups) align with Lipinski's Rule of Five, indicating good drug-like characteristics.
Research Findings
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